1-Oxaspiro[4.4]non-2-en-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[4.4]non-2-en-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-3-6-10-8(7)4-1-2-5-8/h3,6H,1-2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMSRVGAYGDKPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(=O)C=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Oxaspiro 4.4 Non 2 En 4 One and Analogous Spirocyclic Lactones
Strategic Retrosynthetic Analysis of the 1-Oxaspiro[4.4]non-2-en-4-one Skeleton
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. scripps.edu For the this compound skeleton, this process involves strategically disconnecting the molecule to identify simpler, more readily available precursors.
The key challenge in synthesizing spirocyclic compounds is the construction of the spirocenter, a quaternary carbon atom common to two rings. Several disconnection strategies can be envisioned for the this compound framework:
Disconnection of the C-O bond of the lactone: This is a common and logical first step, leading back to a hydroxy carboxylic acid precursor. This simplifies the target to the synthesis of a substituted cyclopentane (B165970) with appropriate functional groups for subsequent lactonization. scripps.eduwikipedia.org
Disconnection of a C-C bond within the cyclopentane ring: This approach can lead to acyclic precursors. For instance, a disconnection adjacent to the spirocenter can reveal a Michael-type addition of a nucleophile to an unsaturated ester or ketone. scripps.edu
Simultaneous disconnection of two bonds: More advanced strategies might involve a two-bond disconnection, suggestive of a cycloaddition reaction as the key ring-forming step. scripps.edu
The choice of disconnection is often guided by the availability of starting materials and the desire to control stereochemistry at the spirocenter and other chiral centers within the molecule.
Alkylation of cyclic ketones: Cyclopentanone can be alkylated with a suitable electrophile containing a protected carboxylic acid or ester functionality. Subsequent reduction of the ketone to the corresponding alcohol provides the desired hydroxy acid precursor.
Ring-opening of epoxides: The reaction of a cyclopentene (B43876) oxide derivative with a malonic ester can generate an intermediate that, after cyclization and functional group manipulation, yields the necessary spirocyclic skeleton.
Nickel-catalyzed electrochemical arylation: For aromatic-containing analogs, the electrochemical arylation of α,β-unsaturated carboxylic esters with ortho-substituted aryl bromides has been used to prepare hydroxy acid precursors for medium-sized lactones.
The stability and reactivity of these precursors are crucial for the success of the subsequent lactonization step.
Disconnection Approaches for Spirocenter Formation
Development of Novel Spirocyclization Reactions for this compound Scaffolds
Modern synthetic chemistry has seen the development of powerful new methods for the construction of spirocyclic systems, many of which are applicable to the synthesis of this compound and its analogs. These methods often offer high levels of efficiency, selectivity, and stereocontrol.
Transition metal catalysis has emerged as a cornerstone of modern organic synthesis, providing access to complex structures with high precision. Several transition metal-catalyzed reactions are suitable for the construction of spirolactone scaffolds.
Palladium-catalyzed cyclization: Palladium catalysts have been employed in the cyclization of functionalized amides to form spirolactams, a related class of compounds. beilstein-journals.org Similar strategies could be adapted for the synthesis of spirolactones.
Gold-catalyzed dearomative spirocyclization: Gold catalysts can facilitate the dearomative spirocyclization of aryl alkynoate esters, offering a direct route to spirocyclic systems. researchgate.net
Ruthenium-catalyzed asymmetric hydrogenation: While not a cyclization reaction itself, ruthenium complexes with chiral ligands like O-SDP have been used for the highly enantioselective hydrogenation of α,β-unsaturated carboxylic acids, which can be key intermediates in the synthesis of chiral spirolactones. chinesechemsoc.org
Iridium-catalyzed C-H amidation: In a novel approach, γ-lactones can be converted to NH γ-lactams via a sequence involving reductive C-O cleavage and an iridium-catalyzed C-H amidation, demonstrating the power of transition metals in transforming existing ring systems. ibs.re.kr
These methods often proceed under mild conditions and can tolerate a wide range of functional groups, making them highly versatile.
Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool for the enantioselective synthesis of chiral molecules. oaes.ccthieme-connect.de This approach is particularly well-suited for the construction of chiral spirolactones. oaes.ccgoogle.com
N-Heterocyclic Carbene (NHC) Catalysis: Chiral N-heterocyclic carbenes can catalyze the annulation of isatin-derived enals with various partners to generate spirocyclic oxindoles. acs.org This methodology has been extended to the synthesis of spiro-oxindole-ε-lactones through a (3+4) annulation reaction. acs.org NHCs can also catalyze Michael addition-intramolecular benzoin (B196080) cascade reactions to create highly functionalized cyclopentanones. nih.gov
Chiral Amine Catalysis: Chiral primary and secondary amines can be used to generate enamines or iminium ions in situ, which then participate in cascade reactions to form complex chiral products. These reactions often proceed with high enantioselectivity and diastereoselectivity.
Phosphine Catalysis: Chiral phosphines can catalyze [3+2] cycloaddition reactions between allenoates and benzofuranones to produce spirolactones with high yields and enantioselectivities. oaes.cc
The use of organocatalysis offers a metal-free and often environmentally benign alternative to transition metal-catalyzed processes. oaes.cc
Table 1: Examples of Organocatalytic Spirocyclization Reactions
| Catalyst Type | Reactants | Product | Stereoselectivity | Reference |
| Chiral N-Heterocyclic Carbene | Isatin-derived enal and o-hydroxyphenyl-substituted p-quinone methide | Spirocyclic oxindole-ε-lactone | High yields, very good stereoselectivities | acs.org |
| Chiral Phosphine | Allenoate and benzofuranone | Spirolactone | High yields, excellent enantioselectivities | oaes.cc |
| Quinine-derived squaramide | Benzolactone-derived olefin and α,β-unsaturated ketone | Spiro[benzolactone-tetrahydroquinoline] hybrid | Up to 99% yield, >20:1 dr, >99% ee | oaes.cc |
Radical cyclizations provide a powerful and often complementary approach to the synthesis of cyclic and spirocyclic systems. nih.govnih.gov These reactions involve the generation of a radical species that undergoes an intramolecular addition to a double or triple bond.
Alkoxycarbonyl Radical Cyclization: A recently developed method involves the generation of an alkoxycarbonyl radical from a homoallylic oxalate (B1200264) precursor. nih.govnih.gov This radical can undergo a 5-exo cyclization followed by a cross-coupling reaction to afford functionalized γ-butyrolactones, including spirolactones, in a single step. nih.govnih.gov
Manganese(III)-Mediated Cyclization: Manganese(III) acetate (B1210297) is a versatile reagent for promoting oxidative radical cyclizations. mdpi.com It can be used to cyclize β-keto esters onto alkenes to form γ-lactone derivatives, a key step in the synthesis of various natural products. mdpi.com
Photochemical Cyclization: Photoinduced intramolecular hydrogen abstraction in allyl acrylates can lead to the formation of fully substituted spiro-γ-butyrolactones. bohrium.com Another photochemical approach involves the dearomative spirocyclization of furans with alkynes and a bromo-dicarbonyl compound, catalyzed by an iridium photoredox catalyst. rsc.org
These radical-based methods are particularly useful for the construction of highly substituted carbon centers and can be performed under mild conditions.
Table 2: Comparison of Radical Cyclization Methods for Spirolactone Synthesis
| Method | Radical Precursor | Key Features | Reference |
| Alkoxycarbonyl Radical Cyclization-Cross-Coupling | Homoallylic oxalate | One-step formation of functionalized spirolactones; compatible with aryl and vinyl electrophiles. nih.govnih.gov | nih.govnih.gov |
| Manganese(III)-Mediated Cyclization | β-Keto ester | Regio- and stereoselective cyclizations; useful for complex natural product synthesis. mdpi.com | mdpi.com |
| Photoinduced Cyclization | Allyl acrylate (B77674) or furan (B31954) | Metal-free (for allyl acrylates); allows for the synthesis of fully substituted spirolactones. bohrium.comrsc.org | bohrium.comrsc.org |
Oxidative Dearomatization Strategies for Spirocyclic Lactones
Oxidative dearomatization of phenols and their derivatives is a powerful strategy for the synthesis of spirocyclic lactones. This transformation allows for the construction of the spirocyclic core in a single step, often with high efficiency.
A prominent method involves the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PIDA) and phenyliodine(III) bis(trifluoroacetate) (PIFA). rsc.orgclockss.org These reagents are known for their non-toxic nature, making them attractive alternatives to heavy metal oxidants. rsc.org The reaction of phenols carrying a nucleophilic side chain with hypervalent iodine reagents can induce dearomatization and subsequent spirocyclization to yield spirodienones, including lactones. clockss.org For instance, the reaction of 1-(p-hydroxyaryl)cyclobutanols with PIDA in a mixture of hexafluoroisopropanol and water can produce spiro cyclohexadienone lactones through a domino reaction. rsc.orgrsc.org This process involves the initial formation of an iodo complex, followed by rearrangement, C-C bond cleavage, and a final oxidation and cyclization step. rsc.org The use of µ-oxo bridged hypervalent iodine(III) reagents has also been shown to be effective, sometimes offering higher reactivity and different selectivities compared to conventional reagents like PIDA. clockss.org
Electrochemical methods offer a sustainable alternative for oxidative dearomatization. chemrxiv.orgthieme-connect.comchemrxiv.org Anodic oxidation of naphthols and phenols with an intramolecular carboxylic acid group can lead to the formation of spirolactones in yields up to 97%. chemrxiv.orgthieme-connect.comchemrxiv.orgresearchgate.net This approach is advantageous as it avoids the use of stoichiometric oxidants, generating hydrogen as the only byproduct. thieme-connect.comresearchgate.net The reaction proceeds under simple conditions, often in an undivided cell at a constant current, and does not require an inert atmosphere. chemrxiv.orgthieme-connect.comchemrxiv.org
Photochemical methods, particularly those involving singlet oxygen, have also been employed for the dearomatization of phenols to form spirocyclic structures. acs.orgthieme-connect.com For example, the photooxygenation of phenols can lead to the formation of hydroperoxides, which can then be converted to oxaspirocycles. thieme-connect.com
The table below summarizes various oxidative dearomatization strategies for the synthesis of spirocyclic lactones.
Enantioselective and Diastereoselective Synthesis of this compound Derivatives
The biological activity of spirocyclic compounds is often dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective synthetic methods is of paramount importance.
Asymmetric catalysis provides a powerful tool for controlling the stereocenters in spirocyclic lactone synthesis. Organocatalysis has emerged as a particularly effective strategy. For instance, chiral isothiourea catalysts have been used in the asymmetric Steglich-type rearrangement of enol lactones to produce chiral spirocyclic 1,3-diketones with excellent enantioselectivities. acs.orgresearchgate.net Another example is the organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement, which has been used to construct chiral spiro[4.4]nonane-1,6-diones with up to 97% enantiomeric excess. acs.org This method allows for the synthesis of cyclopentanones with four stereocenters. acs.org
Transition metal catalysis has also been successfully applied. For example, a Pd(II)-catalyzed double 1,4-addition of an in situ generated azlactone intermediate to a dienone has been used for the enantioselective formation of azlactone spirocycles. nih.gov
The use of chiral auxiliaries and ligands is another established strategy for achieving stereocontrol. Chiral bifunctional sulfide (B99878) catalysts derived from BINOL have been shown to be effective in the bromolactonization of α-allyl carboxylic acids, leading to the efficient enantioselective synthesis of γ-chiral α-spiro-γ-lactones. acs.orgnii.ac.jp These catalysts have demonstrated superior performance in some cases of asymmetric halolactonizations. acs.org
In transition metal catalysis, chiral ligands play a crucial role. For example, chiral ferrocenylphosphine ligands have been used with palladium catalysts for the asymmetric allylation of β-diketone enolates, yielding optically active ketones with a chiral quaternary carbon center. researchgate.net
Controlling the relative stereochemistry in spiro[4.4]nonane systems is crucial for the synthesis of specific diastereomers. The stereochemical outcome of spiroketalization can be influenced by various factors, including steric and chelation effects. For instance, in the synthesis of cephalosporolides, which are 5,5-spiroketal lactones, zinc salts have been used to control the stereochemistry at the spiro-center. beilstein-journals.org Chelation of the zinc salt between the spiroketal oxygen and a nearby hydroxyl group can override normal steric biases. beilstein-journals.org
The diastereoselectivity of spiroannulation reactions can also be influenced by the reaction conditions and the substrate structure. For example, the synthesis of (±)-2-tert-butyl-6-methoxy-1-oxaspiro acs.orgdeca-6,9-diene-8-one from a phenolic substrate using lead tetraacetate resulted in a 1:1 mixture of diastereomers. nih.gov In contrast, a highly diastereoselective Diels-Alder reaction has been achieved using (+)-cis,cis-spiro[4.4]nonane-1,6-diol as a chiral auxiliary, yielding the endo adduct with greater than 97% diastereomeric excess. researchgate.net
The following table presents a summary of stereoselective methods for the synthesis of spirocyclic lactones.
Chiral Auxiliary and Ligand-Controlled Transformations
Green Chemistry Principles in the Synthesis of Spirocyclic Lactones
The application of green chemistry principles to the synthesis of spirocyclic lactones is an area of growing interest, aiming to develop more sustainable and environmentally friendly methods.
Biocatalysis offers a promising green alternative to traditional chemical methods. researchgate.net Enzymes operate under mild conditions and often exhibit high selectivity. researchgate.net A multienzymatic, one-pot cascade reaction has been developed for the synthesis of optically pure spirolactone building blocks from hydroxy-functionalized furans. acs.orgresearchgate.net This system combines a chloroperoxidase, an oxidase, and an alcohol dehydrogenase to efficiently convert the starting material into the desired spirocyclic product. acs.orgresearchgate.net In the biosynthesis of the fungal meroterpenoid austinol, a non-heme iron-dependent dioxygenase called AusE catalyzes the stereospecific spiro-lactone ring-forming reaction. nih.govbohrium.com
The use of electrochemical methods, as discussed in section 2.2.4, is another key green chemistry approach. By replacing stoichiometric chemical oxidants with electricity, these methods reduce waste and improve the atom economy of the synthesis. chemrxiv.orgthieme-connect.comchemrxiv.orgresearchgate.net
Furthermore, the development of catalytic methods using earth-abundant and non-toxic metals is a central theme in green chemistry. For example, copper-catalyzed aerobic oxidative lactonization of diols provides a highly efficient and selective route to lactones under mild conditions using air as the oxidant. organic-chemistry.org
The table below highlights some green chemistry approaches for the synthesis of spirocyclic lactones.
Mechanistic Insights and Reactivity Patterns of 1 Oxaspiro 4.4 Non 2 En 4 One
Fundamental Reaction Mechanisms in the Formation of 1-Oxaspiro[4.4]non-2-en-4-one
The synthesis of the 1-oxaspiro[4.4]nonane core is often achieved through intramolecular cyclization reactions. One common strategy involves the acid-catalyzed cyclization of bifunctional precursors, such as γ-keto acids or their corresponding esters. These reactions proceed via intramolecular esterification or aldol-type condensations to construct the spirocyclic system. Another approach involves the tandem ring-opening/ring-closing metathesis of precursors derived from furan (B31954). mdpi.com For instance, a Diels-Alder cycloaddition involving a substituted furan can be followed by a domino metathesis reaction to successfully form the oxaspiro core. mdpi.com Furthermore, the Ireland-Claisen rearrangement of silyl (B83357) ketene (B1206846) acetals derived from cyclic systems has been explored for the stereocontrolled synthesis of related 1-oxaspiro[4.4]nonane structures. acs.org
The stereochemical outcome of the formation of this compound and its derivatives is dictated by the transition states of the key bond-forming steps. In the Ireland-Claisen rearrangement approach, the reaction of a (Z)-silyl ketene acetal (B89532) can proceed through either a chair-like or a boat-like transition state. acs.org The presence of steric hindrance, such as a methyl group on the ring, can destabilize the chair-like transition state, leading to the preferential formation of the product via a boat-like transition state. acs.org
In the context of domino reactions, such as the rhodium-catalyzed asymmetric conjugate addition/aldol/spirocyclization cascade, the reaction proceeds through a rhodium enolate intermediate. scholaris.ca This intermediate is pivotal in orchestrating the subsequent bond formations that lead to the spirocyclic framework. scholaris.ca Similarly, in nitroso-ene cyclizations used to form related aza-spirocycles, the reaction is proposed to proceed stepwise through either diradical or zwitterionic intermediates, with the C-N bond formation being the rate-determining step. researchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to elucidate the transition state geometries and energies, providing insights into the reaction pathways and stereoselectivity. researchgate.net For instance, in the nitroso-ene reaction, a chair-conformation transition state is involved in the rapid hydrogen transfer step that follows the initial C-N bond formation. researchgate.net
The formation of the spirocyclic lactone is governed by both kinetic and thermodynamic factors. The rate of cyclization is influenced by the nature of the catalyst, the solvent, and the temperature. For instance, acid catalysis is often employed to accelerate intramolecular esterification. The choice of a Lewis acid in certain cyclization reactions can also influence the reaction rate and selectivity. researchgate.net
The table below summarizes key kinetic and thermodynamic aspects of spirocyclization reactions leading to oxaspiro compounds.
| Reaction Type | Key Factors | Observations |
| Acid-Catalyzed Cyclization | Catalyst, Temperature | Reaction conditions are critical for controlling ring size and functional group retention. |
| Ireland-Claisen Rearrangement | Substrate Conformation, Steric Hindrance | The transition state geometry (chair vs. boat) determines the stereochemical outcome. acs.org |
| Domino Metathesis | Catalyst, Substrate Structure | Successful for forming the oxaspiro core from furan-based precursors. mdpi.com |
| Nitroso-ene Cyclization | Intermediate Stability | Proceeds through diradical or zwitterionic intermediates. researchgate.net |
Detailed Analysis of Transition States and Intermediates
Chemical Transformations and Functionalization of the this compound Core
The this compound scaffold possesses multiple reactive sites, allowing for a variety of chemical transformations and the synthesis of diverse derivatives.
The lactone carbonyl group is susceptible to nucleophilic attack. Reactions with nucleophiles can lead to ring-opening of the lactone. For example, treatment with methanol (B129727) can result in the formation of the corresponding methyl ester of the ring-opened hydroxy acid. researchgate.net The spirocyclic structure can be reformed under appropriate conditions, demonstrating the dynamic nature of the ring-opening and closing equilibrium. The reactivity of the lactone is influenced by the substituents on the ring system, with electron-withdrawing groups enhancing the electrophilicity of the carbonyl carbon.
The endocyclic double bond in the enone moiety is an electrophilic site, making it reactive towards nucleophiles in Michael addition reactions. rsc.orgrsc.org The electrophilicity of this double bond can be quantified and compared to other Michael acceptors. rsc.orgrsc.org For instance, α,β-unsaturated lactones are generally more reactive Michael acceptors than their acyclic ester counterparts. rsc.org This enhanced reactivity is attributed to the cyclic structure. rsc.org
The double bond can also undergo epoxidation to form the corresponding epoxide. researchgate.net This reaction often proceeds with high diastereoselectivity, influenced by the existing stereocenters in the molecule. researchgate.net Furthermore, the double bond can participate in cycloaddition reactions, providing a route to more complex polycyclic systems.
Modification of the ring system attached to the spirocenter, for example, by ring expansion or contraction, can alter the strain and conformation of the entire molecule, thereby influencing its chemical and biological properties. The unique topology conferred by the spirocenter is a key feature in the design of molecules with specific biological activities.
Reactions at the Endocyclic Double Bond
Pericyclic and Photochemical Reactivity of the this compound System
The this compound scaffold, featuring an α,β-unsaturated lactone (also known as a butenolide), is primed for a variety of pericyclic and photochemical transformations. The conjugated π-system of the butenolide ring is the primary site of this reactivity, participating in cycloadditions and light-induced reactions to generate structurally complex molecules.
Pericyclic Reactions:
Pericyclic reactions are concerted processes that proceed through a cyclic transition state. For the this compound system, the most prominent of these are cycloaddition reactions, where the double bond within the lactone ring acts as a dienophile or a dipolarophile.
Diels-Alder Reaction ([4+2] Cycloaddition): The electron-deficient nature of the double bond in the α,β-unsaturated lactone, enhanced by the carbonyl group, makes it an effective dienophile for reactions with electron-rich dienes. masterorganicchemistry.com While specific examples involving this compound are not extensively documented in readily available literature, the reactivity is well-established for related methylene-γ-lactones and other unsaturated lactones. nih.gov These reactions are a powerful tool for constructing six-membered rings fused to the spirocyclic core, creating polycyclic systems with high stereocontrol. The reverse reaction, a retro-Diels-Alder, can also occur, providing a synthetic route to 4-spiro-2-butenolides. lookchem.com
1,3-Dipolar Cycloadditions: The double bond of the butenolide can also react with 1,3-dipoles, such as nitrones and azomethine ylides, in a [3+2] cycloaddition format. This leads to the formation of five-membered heterocyclic rings attached to the spiro-lactone framework. Such reactions are crucial in the synthesis of complex alkaloids and other natural products containing spirocyclic pyrazolidinone and isoxazolidine (B1194047) cores. researchgate.net
Photochemical Reactivity:
Photochemical reactions, initiated by the absorption of light, open up reaction pathways that are often inaccessible under thermal conditions. The conjugated system of this compound is a chromophore that can be excited to higher energy states, leading to unique cycloadditions and rearrangements.
[2+2] Photocycloaddition: This is a hallmark reaction of α,β-unsaturated carbonyl compounds. Upon irradiation with UV or visible light, often in the presence of a photosensitizer, the excited butenolide can undergo a [2+2] cycloaddition with an alkene. rsc.org This reaction forms a cyclobutane (B1203170) ring, and it is a key method for synthesizing spiro[3.3]heptane systems and other C(sp³)-rich spirocycles. rsc.org For instance, the Nicolaou group utilized a photochemical [2+2] cycloaddition in the synthesis of a library based on the natural product biyouyanagin (a spirocyclic lactone). nih.gov This approach is valuable in DNA-encoded library (DEL) technology for creating novel three-dimensional molecular scaffolds for drug discovery. rsc.org
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for radical-based transformations. While direct photochemical reactions on this compound are specific, related γ-butyrolactones can be synthesized via photoredox-catalyzed pathways, such as polar radical crossover cycloadditions and atom-transfer radical additions (ATRA). mdpi.com These methods involve the generation of radical intermediates that undergo cyclization to form the lactone ring, showcasing the amenability of this class of compounds to radical chemistry. mdpi.com
The table below summarizes the key reactive modes of the butenolide moiety in the spiro-lactone system.
| Reaction Type | Description | Resulting Structure |
| Diels-Alder ([4+2]) | The C=C bond of the lactone acts as a dienophile, reacting with a conjugated diene. | Fused six-membered ring |
| 1,3-Dipolar Cycloaddition | The C=C bond reacts with a 1,3-dipole (e.g., nitrone). | Fused five-membered heterocyclic ring |
| [2+2] Photocycloaddition | Light-induced reaction between the lactone C=C bond and an alkene. | Fused cyclobutane ring |
Structure-Reactivity Relationships within Spirocyclic Lactones
The reactivity of the this compound core is profoundly influenced by its spirocyclic nature. The fusion of the cyclopentane (B165970) ring to the lactone at a single quaternary carbon introduces specific structural constraints and electronic effects that dictate its chemical behavior.
Influence of Ring Strain and Geometry:
The spirocyclic framework imparts significant conformational rigidity. The spiro-fusion introduces strain, which can be a driving force for certain reactions. For example, the reactivity of spiro compounds often involves transformations that relieve this inherent strain. nih.gov In spirocyclic systems containing small rings like epoxides or cyclopropanes, ring-opening reactions are common. nih.gov For the 1-oxaspiro[4.4]nonane system, the strain is less severe but still influences the geometry and accessibility of the reactive sites.
The size of the spiro-fused ring plays a critical role. For instance, in spiro-β-lactone systems, the ring strain energy (RSE) decreases as the size of the lactone ring increases from three- to five-membered. researchgate.net However, this trend does not always correlate directly with chemical reactivity, indicating that other factors are at play. researchgate.net The stereochemistry of the alicyclic ring in bicyclic lactones has a significant effect on the properties of polymers derived from their ring-opening polymerization. researchgate.net
Electronic and Stereoelectronic Effects:
The reactivity of α,β-unsaturated lactones is significantly different from their acyclic ester counterparts and even from cyclic enones. rsc.org Quantum chemical calculations and kinetic studies have shown that α,β-unsaturated lactones are considerably more reactive as Michael acceptors than similarly substituted open-chain esters. rsc.org This enhanced electrophilicity is a key feature of the this compound system.
Stereoelectronic effects, such as the anomeric effect, are also crucial. The orientation of lone pairs on the ring oxygen relative to the σ* orbitals of adjacent bonds can stabilize or destabilize certain conformations, thereby influencing reactivity. rsc.org For example, the hydrolysis rates of lactones are affected by the stability of their E- and Z-ester conformations, with the six-membered δ-valerolactone being more strained and reactive than the five-membered γ-butyrolactone. rsc.org
Substituent Effects:
The placement of substituents on either the lactone or the cyclopentane ring can modulate reactivity.
On the Lactone Ring: Electron-withdrawing groups on the double bond will further enhance its electrophilicity in Michael additions and its reactivity as a dienophile in Diels-Alder reactions.
On the Cyclopentane Ring: Substituents on the cyclopentane ring can introduce steric hindrance, directing incoming reagents to the less hindered face of the molecule. They can also alter the conformational preferences of the five-membered ring, which in turn can influence the orientation and reactivity of the attached lactone. For example, the presence of an exomethylene group on a spiro-lactone can greatly enhance its reactivity toward ring-opening polymerization. ehu.es
The table below outlines how structural features of spirocyclic lactones influence their chemical reactivity.
| Structural Feature | Influence on Reactivity | Example Effect |
| Spirocyclic Fusion | Introduces ring strain and conformational rigidity. nih.gov | Can act as a driving force for ring-opening or rearrangement reactions. |
| Ring Size | Affects ring strain and thermodynamic stability. researchgate.netrsc.org | 6-membered lactones can be more strained and reactive towards hydrolysis than 5-membered ones. rsc.org |
| α,β-Unsaturation | Creates an electrophilic C=C bond (Michael acceptor). rsc.org | Significantly more reactive than acyclic unsaturated esters. rsc.org |
| Substituents | Modify electronic properties and steric accessibility. | Electron-withdrawing groups increase dienophilic character; bulky groups direct stereochemistry. |
| Stereoelectronics | Anomeric effects influence conformational stability and bond reactivity. rsc.org | Affects rates of hydrolysis and other nucleophilic attacks at the carbonyl group. rsc.org |
Advanced Spectroscopic Characterization Techniques for 1 Oxaspiro 4.4 Non 2 En 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the intricate three-dimensional structure of 1-Oxaspiro[4.4]non-2-en-4-one. Through a combination of one-dimensional and multi-dimensional experiments, a complete picture of connectivity, stereochemistry, and conformational dynamics can be achieved.
Application of Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
A systematic 2D NMR analysis, including COSY, HSQC, HMBC, and NOESY experiments, is crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity of the spirocyclic skeleton. acs.orgnih.gov
COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between vicinal protons. For this compound, key correlations would be expected between the olefinic protons H-2 and H-3, and among the protons of the cyclopentane (B165970) ring (H-6, H-7, H-8, and H-9).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon atom. It allows for the unambiguous assignment of the carbon signals based on the previously assigned proton resonances. For instance, the olefinic proton signals would correlate with the sp2 carbon signals of the double bond.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range couplings (typically 2-3 bonds) between protons and carbons, which is essential for piecing together the molecular framework, especially around quaternary centers like the spiro carbon (C-5). researchgate.net Key HMBC correlations would include:
Correlations from the protons on the cyclopentane ring (e.g., H-6 and H-9) to the spiro carbon (C-5).
Correlations from the olefinic proton H-3 to the lactone carbonyl carbon (C-4) and the spiro carbon (C-5).
Correlations from the olefinic proton H-2 to the lactone carbonyl carbon (C-4).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule.
The following table outlines the predicted 1D and 2D NMR data for this compound, extrapolated from data on similar compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Predicted HMBC Correlations |
| C-2 | Olefinic proton | Olefinic carbon | C-4 |
| C-3 | Olefinic proton | Olefinic carbon | C-2, C-4, C-5 |
| C-4 | - | Carbonyl carbon (lactone) | - |
| C-5 | - | Spiro carbon | - |
| C-6 | Aliphatic proton | Aliphatic carbon | C-5, C-7, C-9 |
| C-7 | Aliphatic proton | Aliphatic carbon | C-5, C-6, C-8 |
| C-8 | Aliphatic proton | Aliphatic carbon | C-6, C-7, C-9 |
| C-9 | Aliphatic proton | Aliphatic carbon | C-5, C-6, C-8 |
Stereochemical Assignment through Advanced NMR Experiments (e.g., NOE, J-based analysis)
The stereochemistry of spiro compounds can be complex, and its determination is a critical aspect of their characterization. frontiersin.org Advanced NMR techniques, particularly Nuclear Overhauser Effect (NOE) experiments and analysis of J-coupling constants, are paramount for this purpose.
NOE Analysis: NOESY or ROESY experiments are used to identify protons that are close to each other in space, irrespective of the number of bonds separating them. For this compound, NOE correlations would be expected between protons on the cyclopentane ring that are on the same face of the ring. For instance, correlations between axial protons on the cyclopentane ring would help to define its conformation. The relative stereochemistry of substituents, if present, can be determined by observing NOE correlations between the substituent protons and the protons of the spirocyclic core. nih.govfrontiersin.org
J-based analysis: The magnitude of the vicinal coupling constants (³JHH) between protons on the cyclopentane ring is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing these coupling constants, the relative stereochemistry of the protons and the conformation of the five-membered ring can be deduced. For example, a large J-value (typically > 8 Hz) between two vicinal protons suggests a dihedral angle close to 180° (anti-periplanar), while a small J-value (typically < 4 Hz) suggests a dihedral angle close to 90° (gauche). This analysis is a powerful tool for assigning the stereochemistry in cyclic systems. researchgate.net
Conformational Analysis using Variable Temperature NMR and Relaxation Experiments
The five-membered rings in this compound are not planar and can exist in various conformations, such as envelope or twist forms. These conformations are often in rapid equilibrium at room temperature. Variable temperature (VT) NMR spectroscopy is a powerful technique to study these conformational dynamics. researchgate.netresearchgate.net
By lowering the temperature, the rate of interconversion between different conformers can be slowed down, potentially allowing for the observation of separate signals for each conformer in the NMR spectrum. mdpi.comresearchgate.net The analysis of the coalescence of these signals as the temperature is raised can provide quantitative information about the energy barriers of the conformational changes. researchgate.net
Furthermore, NMR relaxation experiments, such as the measurement of spin-lattice (T1) and spin-spin (T2) relaxation times, can provide insights into the molecular motion and flexibility of different parts of the molecule, further aiding in the understanding of its conformational preferences.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry
Diagnostic Frequencies for the Lactone and Alkene Moieties
The IR and Raman spectra of this compound are expected to be characterized by specific absorption bands corresponding to the vibrations of its key functional groups: the α,β-unsaturated γ-lactone and the cyclopentane ring. mdpi.comcdnsciencepub.com
A notable feature in the IR spectra of some α,β-unsaturated five-membered ring lactones is the appearance of two bands in the carbonyl stretching region, a phenomenon often attributed to Fermi resonance. mdpi.comresearchgate.net This occurs when the fundamental carbonyl stretching vibration has a similar energy to an overtone or combination band of another vibration, leading to a splitting of the carbonyl absorption.
The following table summarizes the expected diagnostic vibrational frequencies for this compound.
| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |
| C=O stretch (lactone) | 1780-1740 (strong) | 1780-1740 (medium) | May appear as a doublet due to Fermi resonance. mdpi.comresearchgate.net |
| C=C stretch (alkene) | ~1650 (medium) | ~1650 (strong) | Conjugation with the carbonyl group lowers the frequency. |
| =C-H stretch (alkene) | 3100-3000 (medium) | 3100-3000 (strong) | |
| C-O-C stretch (lactone) | 1250-1100 (strong) | Weak | |
| C-H stretch (alkane) | 2960-2850 (strong) | 2960-2850 (strong) |
Elucidation of Molecular Vibrations and Conformational States
A more in-depth understanding of the molecular vibrations of this compound can be achieved through computational methods, such as Density Functional Theory (DFT) calculations. researchgate.net By calculating the theoretical vibrational frequencies and comparing them with the experimental IR and Raman spectra, a detailed assignment of the observed bands to specific vibrational modes can be made. This approach can also help to distinguish between different possible conformers of the molecule, as their calculated vibrational spectra would differ.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Studies
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of organic compounds. For the this compound scaffold, high-resolution and tandem mass spectrometry techniques are particularly informative.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. This is achieved by distinguishing between ions of very similar mass-to-charge ratios (m/z). In the study of substituted 1-oxaspiro[4.4]non-3-en-2-ones, HRMS using techniques like Fast Atom Bombardment (FAB) has been used to confirm the elemental formulas of newly synthesized analogs. rsc.org For instance, the calculated m/z value for the protonated molecule [M+H]⁺ is compared against the experimentally found value, with a minimal mass error confirming the proposed structure. rsc.org This level of precision is essential for differentiating between potential molecular formulas that may have the same nominal mass. The analysis of various derivatives demonstrates the utility of HRMS in confirming their successful synthesis and purification. rsc.org
Table 1: HRMS Data for Selected 1-Oxaspiro[4.4]non-3-en-2-one Derivatives
| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| 4-Phenyl-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one | C₁₅H₁₄F₃O₂ | 283.0946 | 283.0944 | rsc.org |
| 4-Bromo-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one | C₁₀H₁₁BrF₃O₂ | 298.9895 | 298.9889 | rsc.org |
| 4-(p-Tolyl)-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one | C₁₃H₁₁BrF₃O₂ | 334.9895 | 334.9895 | rsc.org |
This table is interactive. You can sort the columns by clicking on the headers.
Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC), is a powerful technique for structural elucidation by analyzing fragmentation patterns. In LC-MS/MS analysis, a precursor ion corresponding to the molecule of interest is selected and subjected to collision-induced dissociation, generating a series of product ions. These fragmentation patterns serve as a structural fingerprint.
This technique has been extensively applied to the analysis of spiromesifen, a pesticide containing the 1-oxaspiro[4.4]non-3-en-2-one core, and its primary metabolite, 4-hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one (spiromesifen-enol). epa.govresearchgate.net The method allows for the simultaneous identification and quantification of the parent compound and its metabolites in complex matrices like soil and agricultural products. epa.govresearchgate.netcaa.go.jp The analysis involves accelerated solvent extraction followed by LC-MS/MS, where specific precursor-to-product ion transitions are monitored for each analyte, ensuring high selectivity and sensitivity. epa.govresearchgate.net The development of such methods is crucial for monitoring the presence of these compounds in various environments. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Electronic Absorption and Circular Dichroism (CD) Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and the presence of chromophores. libretexts.org The core structure of this compound contains an α,β-unsaturated ketone (enone) system within the five-membered lactone ring. This conjugated system acts as a chromophore, responsible for characteristic electronic absorptions in the UV region.
The exact position (λmax) and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the solvent and the nature of substituents on the spirocyclic framework. libretexts.org While specific UV-vis data for the unsubstituted parent compound is not detailed in the provided context, this technique is fundamental in the characterization of its derivatives, often used to monitor reactions or confirm the integrity of the chromophoric system. uni-regensburg.de For chiral derivatives, Electronic Circular Dichroism (CD) spectroscopy would be applicable to investigate their stereochemical features, although no specific CD studies were highlighted in the available research.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers. Several derivatives of the 1-oxaspiro[4.4]nonane ring system have been characterized using single-crystal X-ray diffraction.
For example, the crystal structure of 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one has been determined, showing that the five-membered cyclopentyl ring adopts an envelope conformation. nih.gov In this structure, the dihedral angle between the mesityl (trimethylphenyl) ring and the furanone ring is 63.34 (15)°. nih.gov Another study on a related ester derivative, 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 2-(4-chlorophenyl)-3-methylbutyrate, also confirmed an envelope conformation for the cyclopentyl ring and provided detailed dihedral angles between the various ring systems. nih.gov These crystallographic studies are invaluable for establishing the exact three-dimensional molecular geometry, which influences the compound's physical and biological properties. nih.govnih.gov
Table 2: Selected X-ray Crystallography Data for 1-Oxaspiro[4.4]non-3-en-2-one Derivatives
| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|---|
| 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one | C₁₇H₂₀O₃ | Monoclinic | P2₁/c | Cyclopentyl ring in envelope conformation; Dihedral angle between benzene (B151609) and furan (B31954) rings is 63.34 (15)° | nih.gov |
This table is interactive. You can sort the columns by clicking on the headers.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Phenyl-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one |
| 4-Bromo-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one |
| 4-(p-Tolyl)-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one |
| 4-(4-Methoxyphenyl)-3-(trifluoromethyl)-1-oxaspiro[4.4]non-3-en-2-one |
| Spiromesifen |
| 4-Hydroxy-3-(2,4,6-trimethylphenyl)-1-oxaspiro[4.4]non-3-en-2-one |
| 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one |
| 3-Mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 2-(4-chlorophenyl)-3-methylbutyrate |
Computational and Theoretical Studies of 1 Oxaspiro 4.4 Non 2 En 4 One
Quantum Chemical Calculations for Mechanistic Understanding and Reactivity Prediction
Quantum chemical calculations are fundamental tools for investigating the behavior of molecules at the electronic level. These methods are instrumental in elucidating reaction mechanisms and predicting the reactivity of complex molecules like 1-Oxaspiro[4.4]non-2-en-4-one.
Density Functional Theory (DFT) for Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a standard and powerful computational method for studying the reaction pathways and energetics of organic molecules, including spirocyclic systems. nih.govtandfonline.comnumberanalytics.comnumberanalytics.com DFT calculations allow researchers to map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers. This information is crucial for understanding reaction mechanisms and predicting the feasibility and outcome of chemical transformations.
For instance, in the biosynthesis of spiroviolene, a spirocyclic diterpene, DFT calculations were used to propose a revised reaction pathway involving a multi-step carbocation cascade. nih.gov These calculations helped to bypass the formation of unstable secondary carbocations, suggesting a more energetically favorable route. nih.gov The accuracy of DFT methods in predicting the energies and structures of stereoisomers is also vital for understanding their relative stability. numberanalytics.com
| Parameter | Calculated Value | Method/Basis Set |
| Stability Energy (KJ) | 5821753.473 | M06-2x/6-31G |
| Symmetry | C1 | M06-2x/6-31G |
This data is derived from a study on a different spirocyclic compound but illustrates the type of information obtainable from DFT calculations. chemmethod.com
Ab Initio Calculations for Electronic Structure and Spectroscopic Parameters
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a detailed understanding of the electronic structure of molecules. These calculations are essential for determining properties such as orbital energies, electron distribution, and molecular electrostatic potential. For spiro compounds, understanding the electronic structure is key to predicting their chemical behavior. acs.org
Molecular Modeling and Conformational Sampling of Spirocyclic Systems
The rigid yet three-dimensional nature of spirocyclic systems leads to complex conformational landscapes. numberanalytics.com Molecular modeling and conformational sampling techniques are employed to explore these landscapes and understand the molecule's flexibility and preferred shapes.
Exploration of Conformational Landscapes and Isomer Interconversion
Spiro compounds can exist in various spatial arrangements or conformations due to the restricted rotation around the spiro center. numberanalytics.com Exploring the conformational landscape helps to identify the most stable conformations and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as biological targets. nih.govnih.gov
The interconversion between different isomers, such as the open and closed forms of spiropyrans, is a dynamic process that can be studied using computational methods. hku.hkacs.orgresearchgate.netresearchgate.net These studies can elucidate the factors that influence the equilibrium between isomers, such as solvent effects and temperature. hku.hkacs.org For example, in spiropyrans, the closed-ring spiro isomer can be interconverted to the open-ring merocyanine (B1260669) isomer by external stimuli. hku.hkresearchgate.net
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. mdpi.com
NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of computational chemistry. nmrdb.orgresearchgate.net By calculating the magnetic shielding around each nucleus in a molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. libretexts.org This can aid in the structural elucidation of complex molecules like spiro compounds. nih.govtandfonline.com Several online tools and neural network-based approaches have been developed for this purpose. nmrdb.orgresearchgate.net
Table 2: Predicted Spectroscopic Data (Illustrative) Note: This table is a general representation of predictable spectroscopic data and is not specific to this compound.
| Spectroscopic Data | Predicted Value/Range | Method |
| 1H NMR Chemical Shift (Alkyl) | ~1 ppm | General NMR Prediction libretexts.org |
| 1H NMR Chemical Shift (Alkyl adjacent to oxygen) | 3 - 4 ppm | General NMR Prediction libretexts.org |
| 13C NMR Chemical Shift (sp³ carbons in oxaspiro ring) | 20 - 40 ppm | General NMR Prediction |
| Vibrational Frequency (C=O stretch) | ~1700-1750 cm⁻¹ | General IR Spectroscopy Principles |
Application of Machine Learning and Artificial Intelligence in Spirocyclic Chemistry
The fields of machine learning (ML) and artificial intelligence (AI) are increasingly being applied to various aspects of chemistry, including the study of spirocyclic compounds. researchgate.netspirochem.com These data-driven approaches can accelerate discovery and provide insights that are complementary to traditional computational methods. hilarispublisher.com
AI and ML models can be trained on large datasets of chemical information to predict molecular properties, reaction outcomes, and even design new synthetic routes. rsc.orgnih.govacs.org For example, AI can be used to predict the binding affinity of a compound to a biological target, which is crucial in drug discovery. hilarispublisher.com In the context of spirocyclic chemistry, these tools can help in exploring the vast chemical space of possible spiro compounds and identifying candidates with desired properties. spirochem.comrsc.org Some platforms use AI to generate novel molecular structures with optimized properties. acs.org
Predictive Modeling for Synthesis and Reactivity
Predictive modeling, rooted in computational chemistry, allows for the in-depth analysis of a molecule's electronic structure to forecast its reactivity. For this compound, which incorporates an α,β-unsaturated lactone, these models are particularly useful for understanding its behavior as a Michael acceptor and its general electrophilicity.
Quantum-chemically calculated Gibbs energy profiles and distortion interaction analyses are common methods to rationalize reactivity trends. researchgate.netrsc.org For instance, studies on similar cyclic enones and α,β-unsaturated lactones have shown that cyclization significantly impacts reactivity. researchgate.netrsc.org While cyclic enones tend to be slightly less reactive than their acyclic counterparts, α,β-unsaturated lactones are considerably more reactive Michael acceptors than open-chain esters. researchgate.netrsc.org This increased reactivity in lactones is a key consideration for predicting the synthetic utility of this compound.
The reactivity of Michael acceptors can be quantified using the Mayr-Patz equation, which provides electrophilicity parameters (E) based on kinetic data. researchgate.netrsc.orgnih.gov While specific experimental data for this compound is not available, the electrophilicity of structurally related fragments can serve as a predictive guide. researchgate.netrsc.orgnih.gov
Table 1: Predicted Reactivity Descriptors for this compound and Related Structures
| Compound/Fragment | Key Structural Feature | Predicted Reactivity | Computational Method |
| This compound | α,β-Unsaturated γ-lactone | High electrophilicity, prone to Michael addition | DFT, Mayr-Patz Analysis |
| Cyclopentenone | Cyclic enone | Moderate electrophilicity | DFT, Kinetic Studies |
| Acyclic α,β-unsaturated ester | Open-chain ester | Lower electrophilicity compared to lactone | Kinetic Studies |
This table is generated based on trends reported in computational studies of analogous compounds.
Furthermore, Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO gap is a critical indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. mdpi.com For this compound, DFT studies would likely reveal a relatively low-lying LUMO associated with the π* orbital of the enone system, making it susceptible to nucleophilic attack.
The synergy between experimental work and computational modeling is crucial. For example, in the development of methods for the enantioselective synthesis of spirocyclic lactones, computational analyses of reaction mechanisms and the origins of stereoselectivity provide a platform to expand the utility of catalytic systems. nih.gov
Retrosynthetic Analysis through Computational Algorithms
Table 2: Overview of Computational Retrosynthesis Tools
| Software | Approach | Key Features | Applicability to Spirocycles |
| SYNTHIA™ | Hybrid (Rule-based and Machine Learning) | Access to millions of starting materials, considers reaction conditions, supports biocatalysis. the-scientist.commerckgroup.com | Capable of planning syntheses for complex, sp³-rich targets including natural products with spirocyclic scaffolds. nih.gov |
| SynRoute | Hybrid (General reaction templates and literature database) | Uses a smaller set of general templates combined with a fixed reaction database to find practical routes. nih.govacs.org | Can find routes for a high percentage of drug-like compounds; performance on complex spirocycles may vary. nih.govacs.org |
| AiZynthFinder | Machine Learning (Neural Networks) | Open-source, can be trained on user-specific datasets, predicts synthetic routes. wikipedia.org | The complexity of spirocyclic compounds can be challenging for some models, potentially leading to invalid predictions. rsc.org |
| LHASA | Rule-based | One of the pioneering programs, relies on human-expert-defined rules for retrosynthetic transforms. pharmafeatures.comrsc.org | Dependent on the comprehensiveness of its rule set for handling spirocyclic disconnections. |
This table summarizes information from various sources on computational retrosynthesis software.
For a molecule like this compound, a computational retrosynthetic analysis might propose several key bond disconnections. A logical primary disconnection would be the C-O bond of the lactone via a hydrolysis or esterification transform, leading to a hydroxy-carboxylic acid precursor. Another strategic disconnection could involve a retro-Michael addition to break the carbon-carbon bond of the cyclopentenone ring.
However, it is important to note that the intricate, three-dimensional nature of spirocycles can pose a significant challenge for some retrosynthesis algorithms. rsc.org The prediction of valid synthetic pathways for complex cyclic systems often requires more sophisticated, multi-step planning capabilities that can account for stereochemistry and ring strain. rsc.org Despite these challenges, the continuous development of these computational tools, particularly those incorporating advanced artificial intelligence, is revolutionizing synthetic planning and making the design of routes to complex molecules like this compound increasingly accessible and efficient. the-scientist.comnih.gov
Advanced Chemical Biology and Materials Science Applications of Spirocyclic Lactone Scaffolds
Design and Synthesis of 1-Oxaspiro[4.4]non-2-en-4-one-based Molecular Scaffolds for Chemical Biology
The this compound scaffold is a promising starting point for creating sophisticated tools for chemical biology. Its inherent three-dimensionality and reactive functional groups allow for precise modifications to probe complex biological systems.
Strategic Scaffold Derivatization for Bioconjugation and Probe Development
The development of molecular probes and bioconjugates from the this compound scaffold hinges on the strategic modification of its inherent functional groups: the α,β-unsaturated ketone and the lactone ring. These sites offer opportunities for covalent linkage to biomolecules or reporter tags.
A primary strategy for derivatization is the conjugate addition, or Michael addition, to the electrophilic β-carbon of the unsaturated system. wikipedia.orgmasterorganicchemistry.com This reaction is particularly effective for bioconjugation, as nucleophilic residues in proteins, such as cysteine thiols, can readily react under physiological conditions to form stable carbon-sulfur bonds. This approach allows for the site-specific labeling of proteins to study their function, localization, and interactions.
Furthermore, the ketone at the C4-position can be modified through various carbonyl chemistries. For instance, it can be converted into an oxime or hydrazone by reacting with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively. These derivatives can be pre-functionalized with reporter groups like fluorophores or biotin (B1667282), or with bioorthogonal handles for subsequent ligation reactions. nih.gov
Sesquiterpene lactones, which often share the α,β-unsaturated lactone motif, have been successfully developed into biological probes to elucidate signaling pathways, such as the NF-κB pathway. rsc.org By analogy, derivatizing the this compound scaffold allows for the creation of unique probes to explore new biological targets. The rigid spirocyclic core can enhance binding specificity and affinity by locking the pharmacophore in a defined conformation.
| Reactive Site | Reaction Type | Potential Reagent/Partner | Application | Supporting Principle/Analogy |
|---|---|---|---|---|
| α,β-Unsaturated System | Michael Addition | Cysteine (thiol) residues on proteins | Covalent protein labeling, Activity-based probes | wikipedia.orgmasterorganicchemistry.com |
| C4-Ketone | Oximation / Hydrazone Formation | Functionalized hydroxylamines or hydrazines | Attachment of fluorescent dyes, biotin tags, or bioorthogonal handles | nih.gov |
| α,β-Unsaturated System | Vinylogous Conjugate Addition | Carbon nucleophiles | Building complex molecular probes with extended structures | nih.gov |
| Lactone Ring | Nucleophilic Ring-Opening | Amines, Alcohols | Generation of linear, densely functionalized amides or esters | mdpi.com |
Exploration in Bioorthogonal Reactions as Catalytic Scaffolds
Based on currently available scientific literature, the use of this compound or related spirocyclic lactone structures as catalytic scaffolds in bioorthogonal reactions is not a documented field of research. While organocatalysis is a powerful tool for the asymmetric synthesis of chiral spirolactones, there is no evidence to suggest that the spirolactone scaffold itself has been exploited for its catalytic properties in bioorthogonal chemistry. oaes.ccscilit.com The field of bioorthogonal chemistry primarily relies on reactions like copper-catalyzed or strain-promoted azide-alkyne cycloadditions and inverse-electron-demand Diels-Alder reactions, which are catalyzed by specific metal complexes or driven by ring strain, rather than by organic scaffolds like lactones. nih.govmdpi.com
Spirocyclic Lactones in Functional Materials Science
The rigid, three-dimensional structure of spirocyclic lactones makes them valuable building blocks in materials science for creating polymers and supramolecular assemblies with unique and tunable properties.
Integration into Responsive Organic Materials
The incorporation of spiro-centers into polymer backbones is a recognized strategy for enhancing the performance of functional materials. The defining feature of a spiro-center is that it consists of two rings connected by a single tetrahedral carbon atom, forcing the rings into orthogonal orientations. rsc.org This rigid, non-coplanar structure disrupts efficient chain packing and restricts segmental motion within a polymer. acs.org
When monomers like this compound are integrated into polymers, for instance through ring-opening polymerization (ROP), the resulting materials exhibit significantly altered physical properties. researchgate.netrsc.org Research on other spiro-based polymers has shown that the introduction of a spiro-center can lead to:
Increased Glass Transition Temperature (Tg): The rigidity of the spiro unit limits the internal rotation of polymer chains, leading to a much higher Tg compared to conventional polymers. acs.orgnycu.edu.tw
Enhanced Thermal Stability: The spirocyclic backbone contributes to polymers that are more resistant to thermal degradation. acs.orgdoi.org
Controlled Free Volume: The inefficient packing of polymer chains creates a higher fractional free volume, a property that is highly desirable for applications such as gas separation membranes. rsc.orgtsijournals.com
Spiro orthocarbonates, a related class of spirocyclic compounds, undergo double ring-opening polymerization with an expansion in volume. researchgate.net This unique property can be used to create specialized materials like low-shrinkage dental composites, a type of responsive material where dimensional stability during polymerization is critical. researchgate.netscielo.br
| Property | Effect of Spiro-Center | Underlying Mechanism | Reference |
|---|---|---|---|
| Glass Transition Temperature (Tg) | Significant Increase | Restricted internal rotation and segmental motion of polymer chains. | acs.orgnycu.edu.tw |
| Thermal Stability | Enhancement | Formation of a rigid and bulky backbone within a highly cross-linked network. | acs.orgdoi.org |
| Polymer Chain Packing | Disrupted / Less Efficient | The rigid, non-coplanar, and orthogonal structure prevents close packing. | acs.orgrsc.org |
| Fractional Free Volume | Increase | Inefficient chain packing leads to a larger amount of interconnected free volume. | rsc.orgtsijournals.com |
| Polymerization Shrinkage | Reduction (via double ROP) | Expansion in volume as two bonds are cleaved for each new bond formed. | researchgate.net |
Supramolecular Chemistry and Self-Assembly of Spirocyclic Building Blocks
Supramolecular chemistry involves the design of complex, ordered structures through non-covalent interactions. Spirocyclic compounds are exceptional building blocks for this "bottom-up" approach because their scaffolds are dense, rigid, and spatially well-defined. rsc.orgmdpi.com
The this compound molecule has its two rings fixed in a nearly perpendicular arrangement. rsc.org This creates defined "exit vectors" for any substituents placed on the scaffold, allowing for precise control over the direction of intermolecular interactions (e.g., hydrogen bonding, π-π stacking) and the geometry of the final self-assembled structure. This level of control is difficult to achieve with more flexible or "flat" aromatic molecules.
The ability to create highly ordered, three-dimensional crystalline solids or two-dimensional monolayers is crucial for developing advanced materials. nih.gov By functionalizing the this compound scaffold with groups capable of specific intermolecular recognition, it is possible to engineer materials with tailored properties for applications in electronics, optics, and catalysis. The spirocyclic framework provides a robust and predictable foundation upon which to build complex supramolecular architectures. rsc.org
Future Perspectives and Emerging Research Avenues in 1 Oxaspiro 4.4 Non 2 En 4 One Research
Innovations in Asymmetric Synthesis of Complex Spirocyclic Lactones
The demand for enantiomerically pure spirocyclic lactones for pharmaceutical applications has fueled the development of novel asymmetric synthetic strategies. nih.govnih.gov Future research will likely focus on enhancing the efficiency, selectivity, and substrate scope of these methods.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex chiral molecules, and its application to spirolactones is a burgeoning field. oaes.cc Chiral phosphoric acids, for instance, have been successfully employed in the desymmetrization of prochiral diesters to generate highly enantioenriched lactones, which can then be converted to spirocyclic systems. researchgate.net Another promising avenue is the use of N-heterocyclic carbene (NHC) organocatalysis, which has enabled the enantioselective synthesis of spirocyclic oxindole-β-lactones from ketenes and isatins through a formal [2+2] annulation. mdpi.com
Metal-catalyzed reactions continue to be a cornerstone of asymmetric synthesis. A notable recent development is the nickel-catalyzed enantioselective intramolecular α-spirocyclization of lactones. nih.gov This method allows for the formation of 5-, 6-, and 7-membered rings with high enantioselectivity, providing access to a range of chiral spirocyclic products. nih.gov The development of novel chiral ligands, such as those based on the spiro[4.4]nonane framework, is crucial for the success of these metal-catalyzed transformations and represents a significant area of ongoing research. chinesechemsoc.orggoogle.com
Future innovations are expected to combine these approaches, for example, through synergistic catalysis, to achieve even higher levels of control and complexity. The development of practical, scalable syntheses for enantiopure spiro[4.4]nonane-1,6-dione and its derivatives will also be critical for their use as versatile chiral building blocks. researchgate.net
Table 1: Selected Asymmetric Synthetic Methods for Spirocyclic Lactones
| Catalytic System | Reaction Type | Key Features | Reference(s) |
| Chiral Phosphoric Acid | Desymmetrization | High enantioselectivity for lactone formation. | researchgate.net |
| N-Heterocyclic Carbene (NHC) | [2+2] Annulation | Good yields and high diastereo- and enantioselectivities for spiro-β-lactones. | mdpi.com |
| Nickel/Mandyphos Ligand | Intramolecular Cyclization | Forms 5-, 6-, and 7-membered rings with up to 90% ee. | nih.gov |
| Chiral Bifunctional Sulfide (B99878) | Bromolactonization | Efficient enantioselective synthesis of γ-chiral α-spiro-γ-lactones. | |
| Baker's Yeast | Bioreduction/Kinetic Resolution | Scalable synthesis of enantiopure spiro[4.4]nonane-1,6-dione. | researchgate.net |
Advances in Computational Organic Chemistry for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of complex chemical reactions. nih.govjst.go.jprsc.org In the context of spirocyclic lactones, computational studies are providing unprecedented insights into reaction mechanisms, stereoselectivity, and catalyst design.
DFT calculations have been instrumental in elucidating the mechanisms of palladium-catalyzed spirocyclization reactions. nih.govrsc.org These studies have helped to rationalize the observed regioselectivities and to understand the factors that govern the efficiency of the catalytic cycle. nih.gov Similarly, computational models have been developed to explain the stereoselectivity of NHC-catalyzed dynamic kinetic resolutions that produce β-lactones, revealing novel mechanistic pathways such as a concerted, asynchronous formal [2+2] aldol-lactonization and a stepwise spiro-lactonization. luc.edu
Beyond mechanistic elucidation, computational chemistry is increasingly being used for the predictive design of new catalysts and reactions. By modeling transition states and reaction energy profiles, researchers can screen potential catalysts and substrates in silico, thereby accelerating the discovery of new synthetic methods. uniovi.es For example, DFT calculations have been used to understand the mechanism and stereochemistry of organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reactions to generate chiral spiro[4.4]nonane-1,6-diones. researchgate.net
The synergy between computational and experimental studies is expected to intensify, leading to a more rational and efficient approach to the synthesis of complex spirocyclic lactones like 1-oxaspiro[4.4]non-2-en-4-one. mdpi.comnih.gov This integrated approach will be crucial for tackling the synthesis of increasingly complex and biologically relevant spirocyclic targets.
Table 2: Applications of Computational Chemistry in Spirocycle Synthesis
| Computational Method | Application Area | Insights Gained | Reference(s) |
| DFT | Mechanistic Elucidation (Pd-catalyzed spirocyclization) | Understanding of oxidative addition, carbopalladation, and C-H activation steps. | nih.govrsc.org |
| DFT | Stereoselectivity Prediction (NHC-catalyzed DKR) | Identification of key non-classical hydrogen bonds and catalyst-substrate interactions. | luc.edu |
| DFT | Reaction Pathway Analysis (Spiroviolene Biosynthesis) | Revision of proposed biosynthetic pathways, avoiding high-energy intermediates. | jst.go.jp |
| DFT | Catalyst Design | Guiding the development of new and more effective chiral ligands and catalysts. | uniovi.es |
Interdisciplinary Approaches to Spirocyclic Scaffolds in Chemical Science
The unique three-dimensional structure of spirocyclic scaffolds makes them highly attractive for applications beyond traditional organic synthesis, particularly in medicinal chemistry and materials science. researchgate.netnih.gov The this compound core and its derivatives are being explored for a range of biological activities. For instance, trachyspic acid, a fungal isolate containing a 1,6-dioxaspiro[4.4]non-2-en-4-one core, has been shown to inhibit the enzyme heparanase. ebi.ac.uk
The rigid conformation of spirocycles allows for a precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. beilstein-journals.org This has spurred interest in the design and synthesis of spirocyclic compounds as potential therapeutic agents for a variety of diseases. beilstein-journals.org For example, substituted 4-hydroxy-1-oxaspiro[4.4]non-3-en-2-one derivatives are a class of tetronic acids with significant herbicidal and insecticidal activity. iucr.org
In the realm of materials science, the conjugated double bond system present in compounds like this compound suggests potential photochemical properties. cymitquimica.com This opens up possibilities for their use in the development of novel photoresponsive materials, sensors, or as building blocks for functional polymers.
Future research will see a greater integration of organic synthesis, medicinal chemistry, chemical biology, and materials science. This interdisciplinary approach will be essential for fully realizing the potential of spirocyclic lactones. The development of compound libraries based on the 1-oxaspiro[4.4]nonane scaffold for high-throughput screening will be a key strategy in identifying new bioactive molecules.
Development of Novel Methodologies for Challenging Spirocyclic Lactone Transformations
The construction of the spirocyclic lactone core is often a synthetic challenge. Consequently, there is a continuous drive to develop novel and more efficient methodologies for their synthesis and functionalization.
Photocatalysis has emerged as a powerful and sustainable tool in organic synthesis. acs.orgresearchgate.netchemrxiv.org Organic dye-photocatalyzed reactions have been developed for the synthesis of functionalized lactones and lactams, including spirocyclic derivatives, through a cyclization-alkynylation cascade. acs.orgresearchgate.netchemrxiv.org These methods often proceed under mild conditions and exhibit high functional group tolerance. acs.orgresearchgate.netchemrxiv.org Visible-light-mediated radical dearomatization represents another innovative strategy to access complex spirocyclic frameworks. nih.gov
C-H functionalization has revolutionized synthetic chemistry by allowing for the direct conversion of ubiquitous C-H bonds into valuable functional groups. researchgate.netacs.orgacs.org The application of C-H functionalization to the synthesis of lactones is a rapidly developing area. researchgate.netacs.orgacs.org Both transition-metal-catalyzed and enzymatic methods are being explored to achieve selective C-H activation and subsequent lactonization. acs.orgacs.org These approaches offer a more atom- and step-economical route to complex lactones compared to traditional methods that rely on pre-functionalized starting materials. acs.org
Future research in this area will likely focus on expanding the scope of these novel methodologies to a wider range of substrates and on developing catalytic asymmetric versions of these transformations. The combination of different catalytic strategies, such as photoredox and transition metal catalysis, holds great promise for accessing previously unattainable spirocyclic lactone structures.
Table 3: Emerging Methodologies for Spirocyclic Lactone Synthesis
| Methodology | Key Transformation | Advantages | Reference(s) |
| Organic Dye Photocatalysis | Lactonization-Alkynylation Cascade | Mild conditions, formation of two C-C bonds, access to functionalized lactones. | acs.orgresearchgate.netchemrxiv.org |
| Visible-Light-Mediated Dearomatization | Radical Dearomative Annulation | Access to highly congested spiro-compounds from readily available benzoic acids. | nih.gov |
| C-H Functionalization (Enzymatic) | Intramolecular Carbene Insertion | High turnover numbers and excellent enantioselectivity for various lactone ring sizes. | acs.org |
| C-H Functionalization (Metal-Catalyzed) | Direct Lactonization of Aliphatic Acids | Atom- and step-economical synthesis of δ- and ε-lactones. | acs.org |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Oxaspiro[4.4]non-2-en-4-one, and what reagents are typically employed?
- Methodological Answer : The synthesis involves cyclization strategies using precursors like γ-lactones or spirocyclic intermediates. Key reagents include oxidizing agents (e.g., potassium permanganate) for ketone formation and reducing agents (e.g., sodium borohydride) for selective hydrogenation. Solvent systems such as tetrahydrofuran (THF) or dichloromethane (DCM) are often employed to stabilize reactive intermediates. Reaction yields can vary (40–70%) depending on steric hindrance from the spirocyclic structure .
Q. How is the structural elucidation of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for assigning spirocyclic connectivity. The carbonyl group at position 4 typically resonates at ~210 ppm in NMR, while the oxygenated spiro carbon appears as a distinct singlet .
- X-ray Crystallography : SHELXL software (via SHELX system) is widely used for refining crystal structures. The program resolves challenges in modeling torsional angles of the spiro ring system, with reliability factors () < 5% for high-quality datasets .
Advanced Research Questions
Q. What reaction mechanisms govern the reactivity of the carbonyl group in this compound under nucleophilic conditions?
- Methodological Answer : The carbonyl group acts as an electrophilic site, facilitating nucleophilic additions (e.g., Grignard reagents or hydride donors). Computational studies (DFT models) suggest that ring strain in the spiro system lowers the activation energy for nucleophilic attack by ~15 kJ/mol compared to linear ketones. Experimental validation involves monitoring reaction kinetics via in situ IR spectroscopy to track carbonyl disappearance .
Q. How do computational models predict the stability and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software reveal:
- Ring Strain : The spiro junction introduces ~25 kcal/mol strain energy, destabilizing the molecule but enhancing reactivity.
- Electrostatic Potential Maps : Highlight electron-deficient regions at the carbonyl oxygen, guiding site-specific modifications for drug design .
Q. How should researchers resolve discrepancies in reported spectroscopic data (e.g., NMR chemical shifts) for this compound across different studies?
- Methodological Answer :
- Reproducibility Checks : Repeat experiments under identical conditions (solvent, temperature, concentration) to rule out environmental effects.
- Cross-Validation : Compare with computational NMR predictions (e.g., ACD/Labs or mestreNova) to identify outliers.
- Crystallographic Correlation : Use X-ray-derived bond lengths to validate electronic environments influencing chemical shifts .
Experimental Design & Data Analysis
Q. What strategies are recommended for designing SAR (Structure-Activity Relationship) studies on derivatives of this compound?
- Methodological Answer :
- Variable Modification : Systematically alter substituents at positions 2 and 6 (e.g., hydroxymethyl or ethyl groups) to assess steric/electronic effects.
- Bioactivity Assays : Use in vitro models (e.g., enzyme inhibition assays) paired with molecular docking (AutoDock Vina) to correlate structural changes with activity.
- Data Normalization : Apply multivariate analysis (PCA or PLS) to decouple interdependent variables in bioactivity datasets .
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Methodological Answer :
- Solvent Screening : Use high-throughput vapor diffusion trials with solvents like ethyl acetate/hexane mixtures to induce slow crystallization.
- Temperature Gradients : Gradual cooling (0.5°C/hr) from 40°C to 4°C minimizes disorder in the spirocyclic framework.
- Software Tools : SHELXD for phase problem resolution and OLEX2 for crystal structure visualization .
Data Contradiction & Validation
Q. What steps should be taken when conflicting data arise regarding the oxidative stability of this compound?
- Methodological Answer :
- Controlled Replicates : Perform triplicate experiments under inert atmospheres (argon/glovebox) to exclude oxidation artifacts.
- Analytical Cross-Check : Use HPLC-MS to detect degradation products and DSC (Differential Scanning Calorimetry) to measure thermal stability thresholds.
- Peer Review : Compare findings with published protocols in open-access repositories (e.g., PubChem) to identify methodological divergences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
